2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
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Description
2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
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Scientific Research Applications
Blue Light Emission
- Benz(2-heteroaryl)cyanoximes, which are structurally related to the compound , have been synthesized and characterized for their potential in emitting blue light at room temperature. These compounds, including alpha-oximino variants of acetonitrile, show significant solvatochromism and are of interest due to their luminescent properties (Ilkun et al., 2008).
Electrochemical Studies
- The electrochemical behavior of benzothiadiazoles, benzofurazans, and thiadiazoles in acetonitrile has been studied. These compounds are similar to the one in terms of their structure and behavior in acetonitrile solutions (Sherman et al., 1974).
Luminescent Complexes
- Rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands exhibit green to red phosphorescence at room temperature. These studies contribute to understanding the photophysical properties of such complexes and can be related to the compound due to similar benzoxazolyl groups (Ko et al., 2012).
Polymerization Processes
- Investigations into the polymerization of oxazolines in acetonitrile at high temperatures provide insights into the formation of polymers under these conditions. This research is relevant due to the use of acetonitrile and the structural similarities of the compounds involved (Wiesbrock et al., 2005).
Synthesis of Benzothiazine and Oxazine Derivatives
- The synthesis of benzothiazine and oxazine derivatives in acetonitrile demonstrates the versatility of such compounds in forming complex structures, which is relevant to understanding the broader applications of the compound (Reddy et al., 2012).
Properties
IUPAC Name |
2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-14-20-21(12-11-19)18(23)22(14)16-7-9-17(10-8-16)24-13-15-5-3-2-4-6-15/h2-10H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFDYQNAIXPUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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